9,9-Didodecyl-2,7-dibromofluorene
Overview
Description
9,9-Didodecyl-2,7-dibromofluorene: is a chemical compound with the molecular formula C37H56Br2 . It is a derivative of fluorene, where the fluorene core is substituted with two bromine atoms at the 2 and 7 positions and two dodecyl groups at the 9 position. This compound is known for its applications in the field of organic electronics, particularly as an intermediate for polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-2,7-dibromofluorene typically involves the bromination of 9,9-didodecylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9,9-Didodecyl-2,7-dibromofluorene undergoes substitution reactions where the bromine atoms are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alkoxides.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Thioether Derivatives: Formed from substitution reactions with thiols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Scientific Research Applications
Chemistry: 9,9-Didodecyl-2,7-dibromofluorene is used as an intermediate in the synthesis of polymeric materials for organic electronics. It is a key building block for the production of polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being explored for potential use in biological imaging and as sensors due to their fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of high-performance materials for electronic devices, including displays and lighting .
Mechanism of Action
The mechanism of action of 9,9-Didodecyl-2,7-dibromofluorene in its applications is primarily based on its ability to participate in polymerization reactions to form conjugated polymers. These polymers exhibit excellent electroluminescent properties, making them suitable for use in light-emitting devices. The molecular targets and pathways involved include the formation of π-conjugated systems that facilitate charge transport and light emission .
Comparison with Similar Compounds
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Dihexyl-2,7-dibromofluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Comparison:
- 9,9-Dioctyl-2,7-dibromofluorene: Similar to 9,9-Didodecyl-2,7-dibromofluorene but with shorter octyl chains. It also finds applications in OLEDs and polymeric LEDs .
- 9,9-Dihexyl-2,7-dibromofluorene: Has even shorter hexyl chains and is used in similar applications but may exhibit different solubility and processing properties .
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene: Lacks the long alkyl chains, which can affect its solubility and the properties of the resulting polymers .
Uniqueness: The long dodecyl chains in this compound provide enhanced solubility in organic solvents and improved processability, making it particularly suitable for the fabrication of high-performance electronic materials .
Properties
IUPAC Name |
2,7-dibromo-9,9-didodecylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56Br2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOUJVGPGBSIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408708 | |
Record name | 9,9-Didodecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286438-45-7 | |
Record name | 9,9-Didodecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-didodecylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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